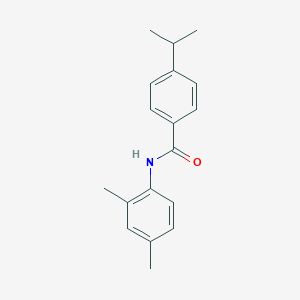
N-(2,4-dimethylphenyl)-4-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-4-isopropylbenzamide, also known as DPA or Dibenzoylmethane, is a synthetic compound that has gained attention for its potential applications in scientific research. DPA is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. Its chemical formula is C17H19NO and it has a molecular weight of 253.34 g/mol. In
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-4-isopropylbenzamide is not fully understood. However, it has been suggested that N-(2,4-dimethylphenyl)-4-isopropylbenzamide works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. By inhibiting AKT activity, N-(2,4-dimethylphenyl)-4-isopropylbenzamide may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using N-(2,4-dimethylphenyl)-4-isopropylbenzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to have low toxicity, which makes it a safe compound to work with. However, one limitation of using N-(2,4-dimethylphenyl)-4-isopropylbenzamide in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of N-(2,4-dimethylphenyl)-4-isopropylbenzamide for various applications.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-4-isopropylbenzamide. One area of interest is in the development of N-(2,4-dimethylphenyl)-4-isopropylbenzamide-based therapies for cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-4-isopropylbenzamide and its potential applications in various scientific fields. Finally, more studies are needed to determine the optimal dosage and administration of N-(2,4-dimethylphenyl)-4-isopropylbenzamide for different applications. Overall, N-(2,4-dimethylphenyl)-4-isopropylbenzamide is a promising compound with potential applications in various scientific fields.
合成方法
N-(2,4-dimethylphenyl)-4-isopropylbenzamide can be synthesized through a reaction between 2,4-dimethylbenzoyl chloride and isopropylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
科学研究应用
N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been investigated for its potential applications in various scientific fields. One of the most notable applications is in cancer research. N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that N-(2,4-dimethylphenyl)-4-isopropylbenzamide works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
属性
分子式 |
C18H21NO |
|---|---|
分子量 |
267.4 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-12(2)15-6-8-16(9-7-15)18(20)19-17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H,19,20) |
InChI 键 |
DXSBKZUGHGBQRY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)

![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)





![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)
